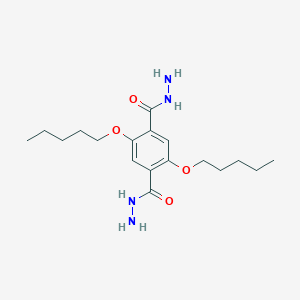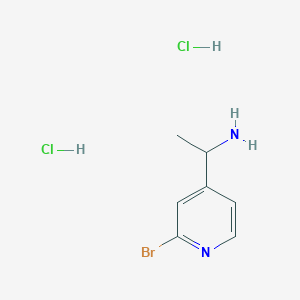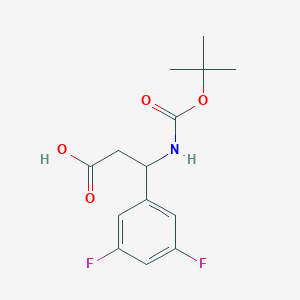
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may yield alcohols or amines.
Substitution: Substitution may yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the difluorophenyl group.
3-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom instead of two.
3-((Tert-butoxycarbonyl)amino)-3-(3,5-dichlorophenyl)propanoic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 3-((Tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity towards specific molecular targets. This makes it particularly useful in the design of pharmaceuticals and other biologically active compounds.
Propiedades
Fórmula molecular |
C14H17F2NO4 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
RYCRCZJICXQXBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
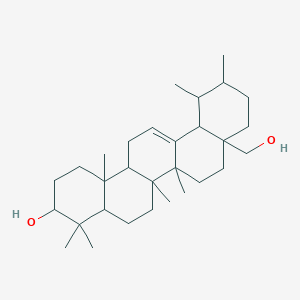
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
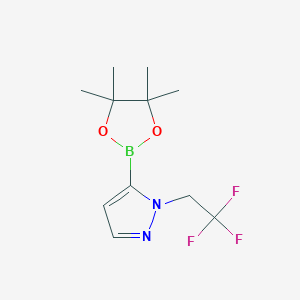
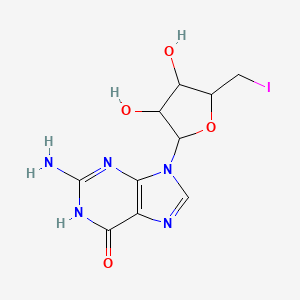
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
